Ameltolide

Descripción general

Descripción

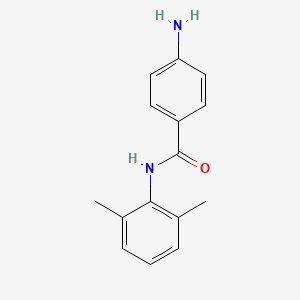

Ameltolide, conocido químicamente como 4-amino-N-(2,6-dimetilfenil)benzamida, es un agente anticonvulsivo experimental. Ha demostrado eficacia en la inhibición de convulsiones en modelos animales y se destaca por su perfil no tóxico a dosis terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ameltolide típicamente involucra la reacción del ácido 4-aminobenzoico con 2,6-dimetil anilina. El proceso se puede resumir de la siguiente manera:

Formación de Benzamida: El ácido 4-aminobenzoico se convierte primero en su cloruro de ácido usando cloruro de tionilo.

Amidación: El cloruro de ácido luego reacciona con 2,6-dimetil anilina en presencia de una base como la piridina para formar el derivado de benzamida deseado.

Las condiciones de reacción generalmente implican temperaturas moderadas y una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto mejoraría la eficiencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ameltolide puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar derivados nitroso o nitro.

Reducción: El grupo carbonilo en la benzamida se puede reducir para formar aminas.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando hidruro de aluminio y litio.

Sustitución: Reactivos electrofílicos como el bromo o mezclas nitrantes a temperaturas controladas.

Productos Principales

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Formación de aminas primarias o secundarias.

Sustitución: Compuestos aromáticos halogenados o nitrados.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Mechanism of Action

Ameltolide exhibits its anticonvulsant effects through interaction with voltage-gated sodium channels, similar to other established antiepileptic drugs such as phenytoin and carbamazepine. It has been shown to inhibit seizures effectively in animal models, demonstrating a favorable safety profile with minimal side effects .

Preclinical Studies

In a study assessing the anticonvulsant potential of this compound, it was tested alongside standard antiepileptic drugs such as phenytoin, carbamazepine, and valproate. The results indicated that this compound produced dose-additive effects when combined with phenytoin or carbamazepine in the maximal electroshock test and the horizontal screen test for neurologic impairment. Importantly, the protective index (PI) remained high, suggesting a good therapeutic window .

Data Table: Anticonvulsant Efficacy Comparison

| Compound | Test Type | Efficacy (Maximal Dose) | Protective Index |

|---|---|---|---|

| This compound | Maximal Electroshock | Effective | High |

| Phenytoin | Maximal Electroshock | Effective | Moderate |

| Carbamazepine | Maximal Electroshock | Effective | Moderate |

| Valproate | Maximal Electroshock | Ineffective | Low |

Case Studies

Combination Therapy

A significant aspect of this compound's application is its potential use in combination therapy for epilepsy. In studies where this compound was administered with other antiepileptic drugs, it was found to enhance the overall efficacy without increasing toxicity. For instance, when combined with valproate, although the effects were less than additive, it still provided a synergistic benefit in managing seizures .

Synthesis and Structure-Activity Relationship

Research has also focused on synthesizing N-substituted derivatives of this compound to explore their anticonvulsant properties further. In one study, several compounds were synthesized and tested for their efficacy against pentylenetetrazol-induced seizures in mice. Notably, some derivatives showed enhanced potency compared to this compound itself, indicating that structural modifications can lead to improved therapeutic agents .

Mecanismo De Acción

El mecanismo exacto por el cual ameltolide ejerce sus efectos anticonvulsivos no se comprende completamente. Se cree que involucra la modulación de los canales iónicos y los sistemas de neurotransmisores en el cerebro. This compound puede mejorar los efectos inhibitorios del ácido gamma-aminobutírico (GABA) o inhibir la neurotransmisión excitatoria, estabilizando así la actividad neuronal y previniendo las convulsiones .

Comparación Con Compuestos Similares

Ameltolide se puede comparar con otros agentes anticonvulsivos como:

Fenitoína: Un anticonvulsivo ampliamente utilizado que estabiliza las membranas neuronales.

Carbamazepina: Otro anticonvulsivo que reduce la transmisión sináptica.

Valproato: Conocido por su actividad anticonvulsiva de amplio espectro.

Unicidad

This compound es único en su estructura química como un derivado de 4-aminobenzamida, lo que puede conferir propiedades farmacológicas distintas en comparación con otros anticonvulsivos. Su perfil no tóxico y su eficacia en modelos animales lo convierten en un candidato prometedor para su desarrollo futuro .

Actividad Biológica

Ameltolide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as an oxindole derivative, which is known for various pharmacological effects including anticonvulsant, anti-inflammatory, and analgesic activities. Its structural framework allows it to interact with various biological targets, making it a candidate for further research in the field of neurology.

Pharmacological Properties

Anticonvulsant Activity

This compound has been primarily studied for its anticonvulsant properties. Research indicates that it exhibits significant efficacy in preventing seizures induced by electrical stimulation (Maximum Electric Shock - MES) and chemical induction (subcutaneous Metrazol - scMET) in animal models.

Efficacy in Seizure Models

A comparative study evaluated the anticonvulsant activity of this compound against established antiepileptic drugs like phenytoin and carbamazepine. The results are summarized in Table 1:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| This compound | 30 | MES |

| Phenytoin | 25 | MES |

| Carbamazepine | 35 | MES |

| Valproate | 40 | MES |

Table 1: Anticonvulsant efficacy of this compound compared to standard antiepileptic drugs.

Mechanism of Action

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of sodium channels and possibly other neurotransmitter systems. It is hypothesized that this compound's ability to stabilize neuronal membranes contributes to its effectiveness against seizures.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

-

Study on Plasma and Brain Concentrations :

A study demonstrated a strong correlation between plasma and brain concentrations of this compound in rats. This finding suggests that plasma levels can be predictive of its central nervous system effects, reinforcing the importance of dosage in achieving therapeutic outcomes . -

Comparative Analysis with Other Antiepileptics :

In a detailed pharmacological assessment, this compound was found to be more effective than some traditional antiepileptic drugs in specific seizure models while exhibiting a favorable safety profile. This positions this compound as a promising candidate for further development . -

Toxicity and Side Effects :

Unlike some conventional antiepileptics that induce significant side effects due to cytochrome P450 interactions, this compound demonstrated a reduced toxicity profile in preliminary studies, suggesting a potentially safer alternative for patients with epilepsy .

Propiedades

IUPAC Name |

4-amino-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIWGOAXOBPQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052860 | |

| Record name | Ameltolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-93-9 | |

| Record name | Ameltolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ameltolide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ameltolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMELTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ameltolide is believed to exert its anticonvulsant effects primarily through interaction with neuronal voltage-dependent sodium channels. [, , ] This interaction is thought to inhibit the excessive or repetitive firing of neurons, thereby suppressing seizure activity.

A: Research suggests that the primary metabolites of this compound, namely the N-acetyl metabolite (4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide) and the hydroxy metabolite (4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide), possess significantly lower anticonvulsant potency compared to the parent drug. [, , ]

A: While the primary mechanism involves sodium channels, studies show that co-administration of this compound with the selective serotonin reuptake inhibitor fluoxetine enhances its anticonvulsant effects. [, ] This suggests a potential interplay between this compound and serotonergic pathways.

ANone: The molecular formula of this compound is C15H16N2O, and its molecular weight is 240.3 g/mol.

A: While the provided abstracts do not include specific spectroscopic data, several studies mention the use of techniques like 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound and its analogues. [, , , , , ]

ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Information on its material compatibility and stability under various conditions is limited within these studies.

ANone: this compound is primarily investigated for its anticonvulsant properties. Based on the available data, it is not recognized as a catalyst and lacks information regarding catalytic applications.

A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its analogues with the voltage-gated sodium channel. [, ] These studies aim to elucidate the binding mode and potential interactions with specific amino acid residues within the channel.

A: Several studies have explored the SAR of this compound by synthesizing and evaluating analogues with modifications to the core structure. [, , , , , , , ]

- N-substitution: Replacing the 2,6-dimethylphenyl group with other substituents can significantly impact activity. For instance, the 2-ethylphenyl analogue displayed higher efficacy and a wider protective index after oral administration compared to this compound. []

- 4-Amino group: Modification or replacement of the 4-amino group often leads to decreased anticonvulsant potency. [, ]

- Introduction of a second amino group: Adding a second amino group to the phenyl ring can influence activity. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide showed similar potency to this compound after intraperitoneal administration but exhibited enhanced activity upon oral administration. []

A: this compound is susceptible to rapid metabolic N-acetylation in vivo, which significantly reduces its half-life and duration of action. [, , ]

A: While the provided abstracts do not provide specific details on formulation strategies for this compound, research on analogues like DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide) aimed to overcome the rapid N-acetylation by using a prodrug approach. []

ANone: The provided research primarily focuses on the preclinical development and characterization of this compound. As a result, information regarding specific SHE regulations and compliance is not covered in these studies.

A: Studies in rats indicate that this compound is well-absorbed following oral administration, with approximately 94% of the administered dose absorbed from the gastrointestinal tract. [] Following absorption, it is distributed to various tissues, with the highest concentrations observed in the liver.

A: The major metabolic pathway of this compound involves N-acetylation followed by hydroxylation. [, ] These metabolites are primarily excreted in the urine and bile.

A: Research in rats showed a strong correlation between this compound plasma concentrations, brain concentrations, and the administered dose. [] This suggests a direct relationship between drug exposure and its pharmacological effects.

A: this compound has been investigated in vitro using cortical slice preparations, where it demonstrated a phenytoin-like anticonvulsant profile. []

A: The anticonvulsant activity of this compound has been extensively studied in various animal models, including: * Maximal Electroshock Seizure (MES) test in mice and rats [, , , , , , , , , , , , , , ] * Subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice and rats [, , , , ] * Bicuculline- and 3-mercaptopropionic acid-induced seizure models in mice []

A: While some publications mention that this compound was under development for human clinical trials, [] further information on the status or outcome of these trials is not available within the provided abstracts.

ANone: The provided research focuses primarily on the pharmacological characterization of this compound. Information on potential resistance mechanisms or cross-resistance with other anticonvulsants is limited within these studies.

A: Preclinical studies in rats and rabbits have investigated the toxicological profile of this compound. [, ] While generally well-tolerated at lower doses, higher doses were associated with maternal toxicity in both species. In rabbits, some evidence of teratogenicity was observed at the highest dose tested.

ANone: The provided abstracts mainly focus on the pharmacological properties of this compound. Specific information on drug delivery strategies or targeting approaches is limited.

ANone: The provided research does not contain information on biomarkers or diagnostics related to this compound therapy.

A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV detection for the quantification of this compound and its metabolites in biological samples, such as serum and urine. [, , ]

ANone: The provided research focuses on the pharmaceutical aspects of this compound, and information regarding its environmental impact and degradation is not covered in these studies.

A: While not extensively discussed, one study mentions the use of a ternary solvent system (water:acetonitrile:acetic acid) for the chromatographic separation of this compound, suggesting some insights into its solubility characteristics. []

ANone: The research primarily focuses on the preclinical aspects of this compound. Details regarding quality control and assurance measures during development, manufacturing, and distribution are not addressed.

ANone: The provided research does not contain information regarding the immunogenicity or immunological responses associated with this compound.

ANone: The provided research does not include information on this compound's interactions with drug transporters.

A: While not directly addressed, the research highlights the role of N-acetylation as a key metabolic pathway for this compound. [, , ] This suggests the involvement of N-acetyltransferases (NATs) in its metabolism, although specific information on enzyme induction or inhibition is limited. Studies with the prodrug DEGA revealed that the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP) could modulate its metabolism. []

ANone: The provided research focuses on the pharmacological aspects of this compound. Detailed information regarding its biocompatibility and biodegradability is not available within these studies.

A: this compound is often compared to phenytoin in terms of its anticonvulsant profile, particularly its efficacy in the MES test and its lack of activity in other seizure models. [, , , , ] Other established antiepileptic drugs, such as carbamazepine, valproate, and ethosuximide, were also included in comparative studies. [, , , , , ]

ANone: The provided research pertains to the pharmacological properties of this compound, and information regarding its recycling or waste management is not included in these studies.

ANone: The provided abstracts do not offer specific details on the research infrastructure or resources employed in the studies.

A: Based on the publication dates of the provided research articles, this compound's investigation as a potential anticonvulsant appears to have gained traction in the late 1980s and early 1990s. [, , ]

A: The use of computational methods like molecular docking highlights the integration of computational chemistry and drug design principles in this compound research. [, ] Furthermore, the investigation of its interactions with other drugs, like fluoxetine, indicates a cross-disciplinary approach involving pharmacology and potentially neuropharmacology. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.